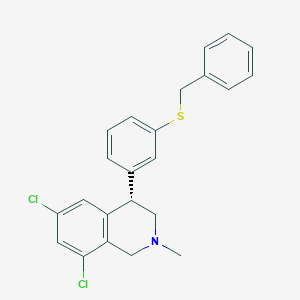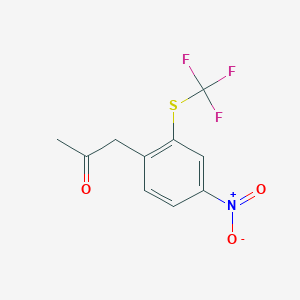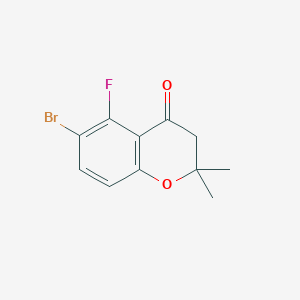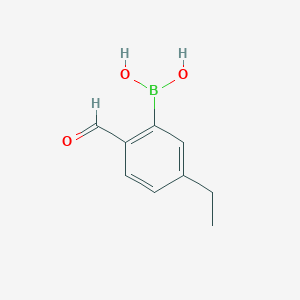![molecular formula C16H23NO2S B14039118 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- is a heterocyclic compound that features a thieno[3,4-c]pyrrole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of azides followed by acid-catalyzed cycloreversion . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the reactions are typically carried out at low temperatures to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various reduced derivatives of the compound.
科学的研究の応用
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
類似化合物との比較
Similar Compounds
4H-Thieno[3,4-c]pyrrole, 1,3-dibromo-5,6-dihydro-5-octyl-: This compound shares a similar core structure but differs in its substituents, leading to different chemical properties and applications.
1,3-dibromo-5-ethylhexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another similar compound with variations in the alkyl chain, affecting its solubility and reactivity.
Uniqueness
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
特性
分子式 |
C16H23NO2S |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
5-(3,7-dimethyloctyl)thieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C16H23NO2S/c1-11(2)5-4-6-12(3)7-8-17-15(18)13-9-20-10-14(13)16(17)19/h9-12H,4-8H2,1-3H3 |
InChIキー |
DCAZZGIMGXRAFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCN1C(=O)C2=CSC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B14039045.png)







![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)



![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
